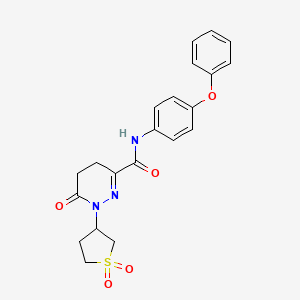![molecular formula C18H13N3OS B11129970 N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide](/img/structure/B11129970.png)
N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a benzamide group, and a cyanomethyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include solvent-free reactions and the use of catalysts to enhance reaction rates and yields . The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions: N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide group allows for a variety of condensation and substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, aryl amines, and various catalysts . Reaction conditions may vary depending on the desired product, but typical conditions include room temperature reactions, heating, and the use of solvents or solvent-free methods .
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds.
Scientific Research Applications
N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . Additionally, this compound has applications in the industry as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
Mechanism of Action
The mechanism of action of N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and cyanoacetamide group play crucial roles in its biological activity. For instance, it can act as a mixed-type inhibitor in corrosion inhibition, where it adsorbs onto the metal surface and forms a protective film . In biological systems, it may interact with enzymes and receptors, leading to various therapeutic effects .
Comparison with Similar Compounds
N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide can be compared with other similar compounds, such as N-(cyanomethyl)benzamide and N-[(1H-tetrazol-5-yl)methyl]benzamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, N-(cyanomethyl)benzamide is a better corrosion inhibitor than N-[(1H-tetrazol-5-yl)methyl]benzamide
Properties
Molecular Formula |
C18H13N3OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H13N3OS/c19-12-11-15-20-16(13-7-3-1-4-8-13)18(23-15)21-17(22)14-9-5-2-6-10-14/h1-10H,11H2,(H,21,22) |
InChI Key |
POQHWHNQMXTHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)CC#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11129895.png)
![N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11129917.png)
![2-ethyl-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11129920.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129921.png)
![2-[(3Z)-2-oxo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11129931.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129934.png)

![1-(3,4-Dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129944.png)
![1-[4-(Propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129950.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11129951.png)

![benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129956.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11129965.png)
![7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11129974.png)
